molecular formula C13H19ClN2Si B8805250 1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-

1H-Pyrrolo[2,3-B]pyridine, 5-chloro-1-[(1,1-dimethylethyl)dimethylsilyl]-

Cat. No. B8805250
M. Wt: 266.84 g/mol
InChI Key: RUZXGFXJPZHVMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08987454B2

Procedure details

In a sealed tube equipped with a septa under nitrogen was added 42 (600 mg, 0.00396 mol) and 20 mL of dry THF and the solution cooled to 0° C. NaH (110 mg, 0.00435 mol) was added portionwise and after 15 min. of stirring at 0° C., TBSCl (656 mg, 0.00435 mol) was added. The septa was replaced by a Teflon screw cap and the sealed tube heated at 80° C. for 3 h. Cooled and neutralized with ammonium chloride solution and extracted with hexanes. The organic phase was dried and concentrated in vacuo to an oil that was subjected to a short plug filtration (10% EtOAC-90% hexanes) to give 871 mg (82%) of compound 43. 1H NMR (500 MHz, CDCl3) 8.2 (s, 1H), 7.8 (s, 1H), 7.25 (s, 1H), 6.4 (s, 1H), 0.9 (s, 9H), 0.6 (s, 6H).
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mg
Type
reactant
Reaction Step Two
Name
Quantity
656 mg
Type
reactant
Reaction Step Three
[Compound]
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[H-].[Na+].[CH3:13][C:14]([Si:17](Cl)([CH3:19])[CH3:18])([CH3:16])[CH3:15].[Cl-].[NH4+]>C1COCC1>[C:14]([Si:17]([CH3:19])([CH3:18])[N:8]1[C:5]2=[N:6][CH:7]=[C:2]([Cl:1])[CH:3]=[C:4]2[CH:10]=[CH:9]1)([CH3:16])([CH3:15])[CH3:13] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC=1C=C2C(=NC1)NC=C2
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
110 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
656 mg
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Step Four
Name
Teflon
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
of stirring at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a sealed tube equipped with a septa under nitrogen
CUSTOM
Type
CUSTOM
Details
screw cap
TEMPERATURE
Type
TEMPERATURE
Details
the sealed tube heated at 80° C. for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with hexanes
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to an oil that
FILTRATION
Type
FILTRATION
Details
was subjected to a short plug filtration (10% EtOAC-90% hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)[Si](N1C=CC=2C1=NC=C(C2)Cl)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 871 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.